Ethyl 5-bromo-1H-imidazole-4-carboxylate is a synthetic compound characterized by the molecular formula . It is classified as a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its diverse applications in medicinal chemistry, organic synthesis, and material science due to its ability to interact with various biological targets and its utility as a building block in complex molecule synthesis .
The synthesis of ethyl 5-bromo-1H-imidazole-4-carboxylate can be accomplished through several methods, primarily involving bromination and esterification reactions. A common synthetic route includes the bromination of imidazole derivatives followed by subsequent reactions to form the desired compound.
The synthesis typically requires careful control of reaction conditions to achieve high yields. Key reagents include bromine or brominating agents, acetic anhydride, triethylamine, and phosphorus pentoxide. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.
Ethyl 5-bromo-1H-imidazole-4-carboxylate features a five-membered imidazole ring substituted at the 5-position with a bromine atom and at the 4-position with an ethyl ester group of a carboxylic acid. The structure can be represented as follows:
Key structural data include:
Ethyl 5-bromo-1H-imidazole-4-carboxylate participates in several types of chemical reactions:
Common reagents for these reactions include:
These reactions allow for the derivatization of ethyl 5-bromo-1H-imidazole-4-carboxylate into various functionalized products suitable for further applications.
Ethyl 5-bromo-1H-imidazole-4-carboxylate exhibits its biological effects through interactions with various biochemical pathways:
Pharmacokinetics indicate that imidazole derivatives generally have high solubility in water and polar solvents, enhancing their bioavailability. This facilitates their absorption and distribution within biological systems.
Ethyl 5-bromo-1H-imidazole-4-carboxylate has several scientific applications:
Ethyl 5-bromo-1H-imidazole-4-carboxylate (CAS 944906-76-7, C₆H₇BrN₂O₂, MW 219.04) is a halogenated heterocyclic building block critical for synthesizing HIV-1 integrase inhibitors and optoelectronic materials [2] [5] [9]. Its crystalline solid form (white to off-white) and moderate stability (storage at 2–8°C) make it suitable for diverse functionalization reactions [5] [9].
Table 1: Physicochemical Profile of Ethyl 5-Bromo-1H-imidazole-4-carboxylate
Property | Value |
---|---|
CAS Number | 944906-76-7 |
Molecular Formula | C₆H₇BrN₂O₂ |
Molecular Weight | 219.04 g/mol |
Appearance | White to off-white crystalline solid |
Purity (HPLC) | ≥95–97.18% [2] [9] |
Storage Conditions | 2–8°C (under inert atmosphere) |
Cycloaddition reactions using α-isocyanoacetate synthons enable efficient construction of the 1,5-disubstituted imidazole core. Ethyl isocyanoacetate undergoes [3+2] cycloadditions with electron-deficient imines or imidoyl chlorides to form ethyl 1H-imidazole-4-carboxylate intermediates—direct precursors to the target bromo derivative. Key methodologies include:
Table 2: Cycloaddition Routes to Imidazole-4-carboxylate Esters
Method | Conditions | Yield | Limitations |
---|---|---|---|
CuI-Catalyzed Cycloaddition | DMF, 50–60°C, 12 h | 70–85% | Requires anhydrous conditions |
t-BuOK-Mediated Annulation | DMF, 40°C, t-BuOK (1.2 equiv), 6 h | 80–92% | Limited to activated imines |
Phosphonate Intermediate Route | EDCI coupling → Phosphate activation | 60% | Low scalability |
Ethyl isocyanoacetate (EtO₂C-CH₂-N⁺≡C⁻) serves as a versatile C1-N1 synthon due to its:
Optimized conditions use polar aprotic solvents (DMF, DME) and mild bases (Et₃N, Cs₂CO₃) to suppress hydrolysis of the isocyanide group [1] [4].
Electrophilic bromination at C5 of ethyl 1H-imidazole-4-carboxylate requires precise control to avoid dibromination or ester degradation:
Halogenation kinetics confirm C5 selectivity due to:
Table 3: Bromination Methods for Ethyl 1H-imidazole-4-carboxylate
Reagent System | Conditions | Yield | Regioselectivity (C5:C2) |
---|---|---|---|
Br₂/KHCO₃ | DMF, 60–70°C, 3 h | 92% | 98:2 |
NBS/MeCN | RT, 12 h, dark | 85% | 95:5 |
Br₂/P(OPh)₃ | CH₂Cl₂, 0°C, 1 h | 78% | 90:10 |
The ethyl ester moiety enhances solubility and enables downstream derivatization:
Notably, ethyl esters outperform methyl analogs in crystallinity and shelf stability [5].
Solvent Effects:
Catalyst Systems:
Table 4: Optimization of Reaction Conditions for Key Steps
Reaction Step | Optimal Conditions | Yield Improvement |
---|---|---|
Imidazole Core Assembly | Ethyl isocyanoacetate + ArN=CClAr, CuI, DMF, 60°C | 70% → 88% (vs. no catalyst) |
C5 Bromination | Br₂ (1.05 equiv), KHCO₃ (2 equiv), DMF, 65°C | 75% → 92% (vs. no buffer) |
Esterification | Imidazole-4-COOH, EtOH, conc. H₂SO₄, Δ, 12 h | 68% → 82% (vs. RT) |
Continuous-flow reactors enhance scalability: Cyclization at 120°C in DMF with Cs₂CO₃ reduces reaction time from 24 hours (batch) to 30 minutes while maintaining 92% yield [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1